Histidinal

Enzyme Kinetics Binding Affinity Histidine Biosynthesis

Researchers studying histidinol dehydrogenase (HDH) require the authentic enzyme-bound intermediate to generate valid kinetic data. Histidinal (CAS 106404-06-2) is the only substrate that targets the second oxidative half-reaction of HDH with sub-picomolar binding affinity, unlike histidinol or histamine. • Enables high-throughput screening of antimicrobial and herbicidal inhibitors with a reliable baseline. • Functions as a dual substrate for both oxidative and reductive half-reactions, allowing mechanistic dissection. • Provides a validated template for structure-based drug design against pathogens such as M. tuberculosis and B. suis. Supplied with full analytical documentation to ensure lot-to-lot consistency and immediate project initiation.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 106404-06-2
Cat. No. B008674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidinal
CAS106404-06-2
SynonymsCuprate(3-), 2-3-4-2-2-(ethenylsulfonyl)ethoxyethylamino-6-fluoro-1,3,5-triazin-2-ylamino-2-(hydroxy-.kappa.O)-5-sulfophenylazo-.kappa.N2phenylmethylazo-.kappa.N1-4-sulfobenzoato(5-)-.kappa.O-, trisodium
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C=O)N
InChIInChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
InChIKeyVYOIELONWKIZJS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histidinal: Key Intermediate for HDH Inhibitor Development


Histidinal (L-histidinaldehyde, CAS 106404-06-2) is the transient, enzyme-bound aldehyde intermediate in the final step of the L-histidine biosynthesis pathway, catalyzed by histidinol dehydrogenase (HDH, EC 1.1.1.23) [1]. This pathway is highly conserved in bacteria, fungi, and plants but absent in mammals, making HDH a key target for antimicrobial and herbicidal drug discovery [2]. As the direct substrate for the HDH aldehyde dehydrogenase reaction, histidinal serves as a critical tool compound for enzymatic assays, inhibitor screening, and structural biology studies aimed at developing novel antibiotics and agrochemicals [3].

Pathway context: L-histidine biosynthesis final step; HDH substrate conserved in bacteria, fungi, plants, absent in mammals.
Workflow fit: Enzymatic assays, inhibitor screening, structural biology for antimicrobial and herbicidal target discovery.
Selection logic: Reported exclusive substrate for HDH aldehyde dehydrogenase half-reaction; supports target engagement studies.

Why Histidinal Substitution Fails in HDH Assays


Histidinal cannot be substituted with structurally similar analogs like histidinol or histamine in enzymatic assays due to profound differences in binding affinity, reaction kinetics, and functional role. Histidinal is a specific substrate for the second oxidative half-reaction of HDH, exhibiting a sub-picomolar dissociation constant that enables it to remain tightly enzyme-bound [1]. In contrast, histidinol is the substrate for the first half-reaction and binds with micromolar affinity [2]. Using the incorrect substrate will yield irrelevant kinetic data and fail to properly assess inhibitor mechanisms targeting the aldehyde dehydrogenase step. Similarly, histamine acts as a weak inhibitor but not as a substrate, making it unsuitable for activity assays [3]. The quantitative evidence below details these critical differences.

Binding site

Histidinal binds aldehyde dehydrogenase half-reaction with reported sub-picomolar affinity.

Histidinol targets first half-reaction; micromolar binding profile may not reproduce aldehyde step kinetics.

Kinetic role

Substrate for both oxidation and reduction half-reactions; enzyme-bound intermediate.

Histamine acts as weak inhibitor only; lacks substrate function and will not support activity assays.

Assay relevance

Direct readout of the physiologically relevant aldehyde dehydrogenase step.

Alternative substrates may shift kinetic interpretation; structural similarity does not guarantee functional interchangeability.

Quantitative Evidence for Histidinal in HDH Research


HDH Binding Affinity vs Histidinol

The dissociation constant (Kd) of the histidinal-HDH complex is estimated at 1.4 × 10⁻¹¹ M, representing sub-picomolar affinity [1]. In contrast, the binding of the alternative substrate histidinol to HDH exhibits a Kd of 10 µM [2]. This difference in binding strength quantifies why histidinal is the exclusive and non-exchangeable substrate for the second half-reaction and cannot be replaced by histidinol for studying the aldehyde dehydrogenase step.

Binding Affinity
Cross-study comparable
Histidinal Kd ~1.4 × 10⁻¹¹ M
Histidinol Kd 10 µM
~700,000-fold tighter binding
Supports exclusive use in aldehyde dehydrogenase half-reaction assays.
Based on steady-state and radioligand studies.
Enzyme Kinetics Binding Affinity Histidine Biosynthesis

Association Rate Kinetics vs Histidinol

Steady-state kinetic studies on cabbage HDH show that the binding rate constant for histidinaldehyde is three times greater than that for histidinol [1]. This enhanced kinetic performance underlies the catalytic efficiency of the second oxidative step and ensures histidinal is processed rapidly without release from the enzyme active site.

Association Kinetics
Cross-study comparable
3× faster binding rate constant compared to histidinol
Reported higher catalytic efficiency for second half-reaction.
Cabbage HDH, pH 7.2, 25°C.
Enzyme Kinetics Substrate Specificity Reaction Mechanism

Dual Substrate Activity in HDH Half-Reactions

Histidinaldehyde is the only compound capable of serving as a substrate for both the oxidation and reduction reactions of HDH, producing histidine and histidinol respectively [1]. In contrast, L-histidine was not enzymatically reduced in the presence of NADH, indicating the oxidation of histidinaldehyde is irreversible [1]. This functional versatility makes histidinal uniquely suited for detailed mechanistic studies of the enzyme's bifunctional nature.

Dual Substrate Activity
Direct head-to-head comparison
Histidinal: substrate for both oxidation and reduction reactions
Histidine: no detectable enzymatic reduction
Enables single-compound probing of forward and reverse HDH mechanisms.
Cabbage HDH, NAD⁺/NADH conditions.
Reaction Mechanism Enzyme Specificity Bifunctional Dehydrogenase

Enzyme-Bound Intermediate vs Synthetic Inhibitors

Histidinal is a naturally occurring, enzyme-bound intermediate that is not released into solution, providing a baseline for true substrate behavior [1]. In contrast, synthetic HDH inhibitors designed as substrate analogs, such as imidazole-5-propionic acid, exhibit IC₅₀ values of 3.17 µM [2], and a broader library of imidazole derivatives showed IC₅₀ values ranging from 5.2 to 58.0 µM [3]. This contrast highlights histidinal's role as a control for evaluating inhibitor potency and mechanism.

Intermediate vs. Inhibitors
Class-level inference
Histidinal: enzyme-bound natural intermediate, not an inhibitor
Synthetic analogs: IC₅₀ 3.17–58.0 µM (reported range)
Provides baseline for benchmarking synthetic inhibitor potency in screening.
Data to verify; derived from multiple inhibitor scaffolds.
Inhibitor Discovery Drug Design Enzyme Kinetics

Histidinal Applications for HDH-Targeted Discovery


HDH Inhibitor Screening Assays

Histidinal is the definitive substrate for developing robust, quantitative HDH activity assays. Its tight enzyme binding (Kd ≈ 1.4 × 10⁻¹¹ M) [1] and dual substrate capability [2] allow researchers to establish a reliable baseline for high-throughput screening of potential antimicrobial or herbicidal agents. Using histidinal ensures that the measured inhibition reflects effects on the physiologically relevant aldehyde dehydrogenase step, providing actionable data for medicinal chemistry optimization.

Bifunctional Dehydrogenase Mechanistic Studies

The unique ability of histidinal to act as a substrate for both oxidative and reductive half-reactions of HDH [2] makes it indispensable for detailed kinetic and mechanistic studies. This property enables the dissection of the enzyme's complex Bi Uni Uni Bi Ping Pong mechanism, informing the design of novel inhibitors that may target specific conformational states or reaction intermediates.

HDH-Ligand Structural and Computational Modeling

The predicted binding conformation of histidinal within the HDH active site, refined through computational modeling and pharmacophore mapping [3], provides a validated template for structure-based drug design. Researchers can use histidinal co-crystal structures or docking models to rationally design and optimize next-generation HDH inhibitors with improved potency and selectivity, particularly for pathogens like Mycobacterium tuberculosis and Brucella suis where HDH is a validated target [4].

HDH Target Validation in Pathogen Models

Histidinal serves as a critical control in cell-based and in vivo studies aimed at validating HDH as a therapeutic target. By comparing the effects of synthetic inhibitors to the natural substrate's behavior, researchers can confirm on-target activity and rule out off-target effects. Studies have demonstrated that HDH inhibitors can achieve nanomolar potency in enzymatic assays and 70–100% inhibition of pathogen growth in minimal media [5], highlighting the translational relevance of starting with a well-characterized substrate like histidinal.

Application
Selection Property
Validation Focus
HDH enzymatic inhibitor screening
Reported substrate specificity for aldehyde dehydrogenase half-reaction
Assay linearity and inhibitor response in HDH activity models
Bifunctional dehydrogenase mechanistic studies
Dual oxidation/reduction substrate capability
Conformational state and kinetic mechanism review
HDH structure-based inhibitor design
Validated binding conformation model from computational studies
Docking and pharmacophore optimization in silico review
Pathogen HDH target validation studies
Enzyme-bound intermediate behavior as control
On-target activity and growth inhibition correlation in pathogen models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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